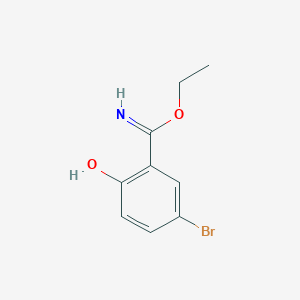
Ethyl 5-bromo-2-hydroxybenzenecarboximidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-bromo-2-hydroxybenzenecarboximidate is an organic compound that belongs to the class of benzenecarboximidates This compound is characterized by the presence of a bromine atom at the 5-position, a hydroxyl group at the 2-position, and an ethoxycarbonyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-2-hydroxybenzenecarboximidate typically involves the following steps:
Bromination: The starting material, 2-hydroxybenzenecarboximidate, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Esterification: The brominated intermediate is then subjected to esterification with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl 5-bromo-2-hydroxybenzenecarboximidate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Formation of substituted benzenecarboximidates.
Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde or 5-bromo-2-hydroxybenzoic acid.
Reduction: Formation of 5-bromo-2-hydroxybenzyl alcohol.
科学的研究の応用
Ethyl 5-bromo-2-hydroxybenzenecarboximidate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of biologically active compounds, including potential pharmaceuticals with antimicrobial, anti-inflammatory, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of Ethyl 5-bromo-2-hydroxybenzenecarboximidate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and hydroxyl group can enhance binding affinity and specificity towards molecular targets.
類似化合物との比較
Ethyl 5-bromo-2-hydroxybenzenecarboximidate can be compared with similar compounds such as:
Ethyl 5-chloro-2-hydroxybenzenecarboximidate: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
Ethyl 5-fluoro-2-hydroxybenzenecarboximidate:
Ethyl 5-iodo-2-hydroxybenzenecarboximidate: The presence of an iodine atom can significantly alter the compound’s reactivity and interaction with biological targets.
This compound is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
ethyl 5-bromo-2-hydroxybenzenecarboximidate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(11)7-5-6(10)3-4-8(7)12/h3-5,11-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJDSTQWPAVKDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=C(C=CC(=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B2781321.png)
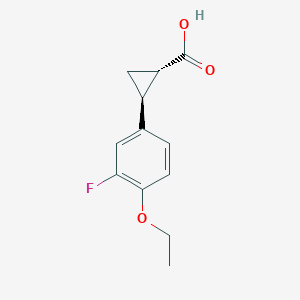
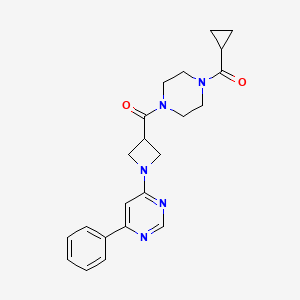
![ethyl 2-(3-(azepan-1-ylsulfonyl)-4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2781329.png)
![3-{[(2s,4s)-4-Methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2781330.png)

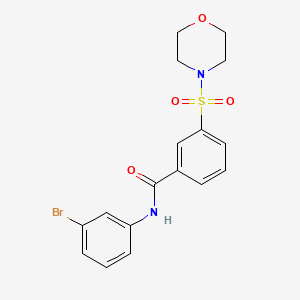
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2781334.png)
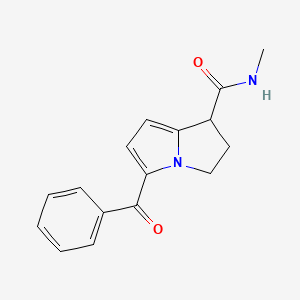
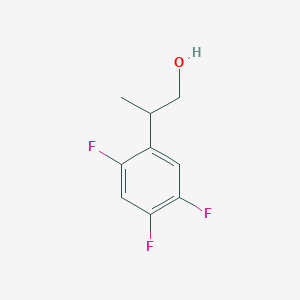
![4-[(1S)-1-aminoethyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2781337.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2781338.png)
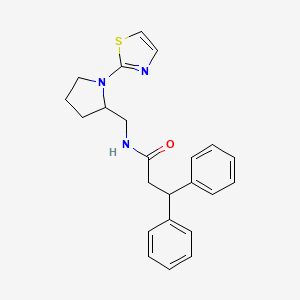
![{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride](/img/structure/B2781343.png)
